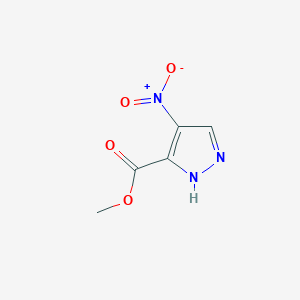

methyl 4-nitro-1H-pyrazole-3-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 4-nitro-1H-pyrazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O4/c1-12-5(9)4-3(8(10)11)2-6-7-4/h2H,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARAFBUCGMOKZMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=NN1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138786-86-4 | |

| Record name | methyl 4-nitro-1H-pyrazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Chemistry and Application of Methyl 4-Nitro-1H-pyrazole-3-carboxylate: A Technical Guide

Abstract

This technical guide provides an in-depth exploration of methyl 4-nitro-1H-pyrazole-3-carboxylate, a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. We will delve into the historical context of its structural class, detail its synthesis and physicochemical properties, and elucidate its significant role as a key intermediate in the preparation of pharmacologically active compounds, most notably the blockbuster drug Sildenafil. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both a comprehensive overview and practical, field-proven insights into the handling and application of this versatile molecule.

Introduction: The Pyrazole Scaffold in Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging in a variety of interactions with biological targets.[2] Consequently, pyrazole derivatives have been successfully developed into a wide array of therapeutic agents, exhibiting activities such as anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[3] The introduction of a nitro group, as seen in the 4-nitro-1H-pyrazole framework, significantly influences the electronic nature of the ring, often enhancing its utility as a synthetic intermediate by providing a handle for further functionalization.

This compound (CAS No. 138786-86-4) has emerged as a particularly valuable derivative within this class. Its strategic placement of functional groups—a reactive nitro moiety and a carboxylate ester—makes it an ideal precursor for the construction of more complex molecular architectures. This guide will provide a detailed examination of this compound, from its chemical foundations to its practical applications.

Historical Context and Discovery

While a singular, seminal publication detailing the initial discovery of this compound is not readily apparent in the historical literature, the foundation for its synthesis was laid in the mid-20th century. Early investigations into the chemistry of pyrazoles focused on their synthesis and the exploration of their fundamental reactivity. A significant milestone in the development of related structures was a 1966 patent describing a process for the production of 4-nitropyrazoles.[4] This early work on the synthesis of the core 4-nitropyrazole ring system was crucial for the eventual development of more complex derivatives like the title compound.

The true prominence of this compound, or more specifically its N-methylated analog, is inextricably linked to the development of Sildenafil (Viagra™). The pioneering work at Pfizer in the 1990s identified a pyrazolopyrimidinone core as a potent inhibitor of phosphodiesterase type 5 (PDE5). The synthesis of this core structure relied on a key intermediate derived from a 4-nitropyrazole carboxylic acid derivative, highlighting the industrial significance of this chemical class.[5]

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in a laboratory setting. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 138786-86-4 | [6] |

| Molecular Formula | C₅H₅N₃O₄ | [6][7] |

| Molecular Weight | 171.11 g/mol | [7] |

| Appearance | Off-white to white solid | [8] |

| Purity | Typically >97% | |

| Storage Temperature | 2-8°C, sealed in a dry environment | |

| InChI Key | ARAFBUCGMOKZMI-UHFFFAOYSA-N | [9] |

Spectroscopic Data:

The structural integrity of this compound is routinely confirmed by spectroscopic methods. The ¹H NMR spectrum provides characteristic signals for the protons in the molecule.

-

¹H NMR (400 MHz, DMSO-d₆): δ 14.4 (s, 1H, NH), 8.9 (s, 1H, CH), 3.9 (s, 3H, OCH₃)[8]

The broad singlet at 14.4 ppm is characteristic of the acidic N-H proton of the pyrazole ring. The singlet at 8.9 ppm corresponds to the proton at the 5-position of the pyrazole ring, and the singlet at 3.9 ppm is assigned to the methyl ester protons.

Synthesis of this compound

The most common and efficient laboratory-scale synthesis of this compound involves the esterification of its corresponding carboxylic acid precursor, 4-nitro-1H-pyrazole-3-carboxylic acid.[8] This reaction is typically carried out in methanol with the aid of a dehydrating agent or catalyst, such as thionyl chloride or a strong acid.

Reaction Pathway

The synthesis proceeds via a classic Fischer esterification mechanism, where the carboxylic acid is activated towards nucleophilic attack by the alcohol.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

The following protocol is a representative example of the synthesis of this compound.[8]

Materials:

-

4-Nitro-1H-pyrazole-3-carboxylic acid

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂)

-

Toluene

-

Nitrogen gas supply

-

Reaction vessel with a stirrer, thermometer, and dropping funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry reaction vessel purged with nitrogen, suspend 4-nitro-1H-pyrazole-3-carboxylic acid (1.0 equivalent) in anhydrous methanol (approximately 8-10 volumes).

-

Cooling: Cool the suspension to 0-5 °C using an ice bath.

-

Reagent Addition: Slowly add thionyl chloride (1.1-1.2 equivalents) dropwise to the cooled suspension while maintaining the internal temperature below 10 °C. The addition of thionyl chloride is exothermic and should be performed with caution.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature (18-25 °C) and stir for 12-16 hours.

-

Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or by taking an aliquot for ¹H NMR analysis to confirm the disappearance of the starting material.

-

Work-up: Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess methanol and hydrogen chloride gas.

-

Azeotropic Removal of Water: To the residue, add toluene and concentrate again under reduced pressure. Repeat this azeotropic distillation two more times to ensure the complete removal of any residual water and volatile impurities.

-

Isolation: The resulting solid is the desired product, this compound, which can be dried under vacuum. The product is typically obtained as an off-white solid in high yield and purity.

Self-Validation: The identity and purity of the synthesized product should be confirmed by comparing its spectroscopic data (¹H NMR, ¹³C NMR, IR) and physical properties (melting point) with literature values.

Applications in Drug Discovery and Development

While direct biological activity data for this compound is not extensively reported, its primary value lies in its role as a versatile intermediate for the synthesis of more complex, biologically active molecules. The pyrazole ring system is a common feature in many pharmaceuticals, and this compound provides a convenient entry point for the construction of such molecules.[1][2]

Key Intermediate in the Synthesis of Sildenafil

The most prominent application of a derivative of this compound is in the synthesis of Sildenafil, the active ingredient in Viagra™. While the commercially used synthetic route is a closely guarded trade secret, the initial medicinal chemistry routes provide a clear illustration of the utility of this pyrazole scaffold.

In a common synthetic pathway, the N-methylated analog of the title compound, methyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate, serves as a crucial building block. The synthesis of Sildenafil involves several key transformations where the pyrazole ring is constructed and subsequently elaborated.

Caption: Simplified workflow for the synthesis of Sildenafil.

This synthetic strategy underscores the importance of the 4-nitro group as a precursor to an amino group, which is essential for the subsequent cyclization and formation of the pyrazolopyrimidinone core of Sildenafil.

Conclusion and Future Perspectives

This compound is a testament to the enduring importance of heterocyclic chemistry in the advancement of pharmaceutical sciences. While it may not be a therapeutic agent in its own right, its role as a key building block in the synthesis of life-changing medicines like Sildenafil is undeniable. The synthetic protocols for its preparation are well-established and robust, providing a reliable source of this valuable intermediate for the research and development community.

Future research may focus on exploring any latent biological activities of this compound or its close analogs. Furthermore, the development of novel synthetic methodologies that are even more efficient and environmentally friendly will continue to be an area of interest. As the quest for new and improved therapeutic agents continues, the demand for versatile and strategically functionalized building blocks like this compound is certain to remain high.

References

- 1. researchgate.net [researchgate.net]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. US3294814A - 4-nitropyrazoles - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. scbt.com [scbt.com]

- 7. scbt.com [scbt.com]

- 8. 1H-Pyrazole-3-carboxylic acid, 4-nitro-, methyl ester synthesis - chemicalbook [chemicalbook.com]

- 9. 138786-86-4 | this compound | Esters | Ambeed.com [ambeed.com]

A Comprehensive Technical Guide to the Physicochemical Properties of Methyl 4-Nitro-1H-Pyrazole-3-Carboxylate

Introduction: The Strategic Value of a Privileged Scaffold Intermediate

In the landscape of modern drug discovery, certain molecular frameworks consistently appear in a multitude of therapeutic agents due to their favorable pharmacological and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. The pyrazole nucleus is one such "privileged scaffold," serving as the cornerstone for numerous approved drugs targeting a wide array of diseases, from inflammation to cancer.[1][2][3] The metabolic stability and versatile synthetic handles of the pyrazole ring system make it an invaluable asset for medicinal chemists.[1]

This guide focuses on a critical building block derived from this scaffold: Methyl 4-nitro-1H-pyrazole-3-carboxylate . As a functionalized intermediate, this compound offers strategically placed reactive sites—the nitro group and the methyl ester—that allow for extensive molecular elaboration.[4] A thorough understanding of its fundamental physicochemical properties is not merely academic; it is a prerequisite for its efficient and predictable application in complex synthetic pathways. These properties govern everything from reaction kinetics and purification strategies to the solubility and ultimate bioavailability of the final active pharmaceutical ingredients (APIs). This document provides an in-depth analysis of these core characteristics, supported by validated experimental protocols, to empower researchers in drug development and chemical synthesis.

Chemical Identity and Molecular Structure

A precise understanding of a molecule's identity is the foundation of all subsequent chemical and biological investigation. This compound is an off-white solid at room temperature.[5][6] Its core structure consists of a five-membered pyrazole ring, substituted at the 3-position with a methyl carboxylate group and at the 4-position with a nitro group.

Molecular Structure:

(Structure inferred from IUPAC name)

The presence of both hydrogen-bond donating (N-H) and accepting (C=O, NO₂) groups, combined with its aromatic character, imparts a unique electronic and steric profile that is key to its utility.

Table 1: Core Compound Identifiers

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 138786-86-4 | [5][6][7][8] |

| Molecular Formula | C₅H₅N₃O₄ | [5][6][7] |

| Molecular Weight | 171.11 g/mol | [6][7] |

| Physical Form | Off-white solid | [5][6] |

| Synonyms | 4-Nitro-1H-pyrazole-3-carboxylic acid methyl ester | [4] |

| Purity | Typically ≥97% | [5] |

| Storage | Sealed in dry, 2-8°C |[5] |

Key Physicochemical Properties

The following sections detail the essential physicochemical parameters of the title compound. The causality behind these properties is explained, linking molecular structure to observable characteristics.

Density

The density of the solid material has been reported as 1.545 g/cm³.[4] This value is influenced by the efficient packing of the planar pyrazole rings in the crystal lattice and the relatively high mass contribution of the oxygen and nitrogen atoms relative to the carbon and hydrogen framework.

Melting Point

Solubility Profile

The solubility of a synthetic intermediate is paramount for selecting appropriate solvents for reaction, purification, and analysis.

-

Polar Aprotic Solvents: Due to the presence of multiple polar groups (nitro, ester) and the pyrazole ring, the compound is expected to exhibit good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). This is corroborated by the use of DMSO-d6 as a solvent for NMR analysis.[6]

-

Polar Protic Solvents: Solubility in polar protic solvents like methanol and ethanol is likely, facilitated by hydrogen bonding with the pyrazole N-H and the oxygen atoms of the ester and nitro groups. Methanol is notably used as a reagent and solvent in its synthesis.[6]

-

Aqueous Solubility: Aqueous solubility is expected to be limited. While the molecule possesses polar functionalities, the overall structure lacks significant charge at neutral pH and has a nonpolar hydrocarbon component (the methyl group) and a rigid aromatic core.

-

Nonpolar Solvents: Solubility in nonpolar solvents such as hexanes or toluene is predicted to be poor.

Acidity (pKa)

The primary acidic proton is on the pyrazole ring (N-H). While an experimental pKa value is not available in the provided sources, pyrazole itself has a pKa of approximately 14.2 (for the N-H proton). The electron-withdrawing effects of the adjacent nitro and carboxylate groups would significantly increase the acidity of this N-H proton, lowering its pKa and making it more susceptible to deprotonation by a suitable base. This is a critical consideration for planning reactions where a non-nucleophilic base is used.

Spectroscopic and Analytical Characterization

Spectroscopic analysis provides an unambiguous confirmation of chemical structure. It is a self-validating system where different techniques provide complementary information to build a complete molecular picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is the most powerful tool for confirming the hydrogen framework of the molecule.

-

¹H NMR Data (400 MHz, DMSO-d6): δ 14.4 (s, 1H), 8.9 (s, 1H), 3.9 (s, 3H).[6][10]

-

δ 14.4 (singlet, 1H): This downfield chemical shift is characteristic of the acidic N-H proton of the pyrazole ring, which is deshielded by the aromatic system and the adjacent electron-withdrawing groups.

-

δ 8.9 (singlet, 1H): This signal corresponds to the single proton on the pyrazole ring (C5-H), which is significantly deshielded by the adjacent nitro group.

-

δ 3.9 (singlet, 3H): This peak represents the three equivalent protons of the methyl ester (-OCH₃) group.

-

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify key functional groups by their characteristic vibrational frequencies. For this compound, one would expect to observe:

-

~3100-3300 cm⁻¹: N-H stretching vibration of the pyrazole ring.

-

~1720-1740 cm⁻¹: Strong C=O stretching of the ester carbonyl group.

-

~1520-1560 cm⁻¹ and ~1340-1380 cm⁻¹: Asymmetric and symmetric N-O stretching vibrations of the nitro group, respectively.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Using electrospray ionization (ESI), one would expect to observe the molecular ion peak [M+H]⁺ at m/z 172.03 or the sodium adduct [M+Na]⁺ at m/z 194.01, confirming the molecular formula C₅H₅N₃O₄.

Experimental Methodologies: A Practical Guide

The following protocols are grounded in established laboratory techniques and provide a reliable framework for the synthesis and characterization of the title compound.[6][11][12]

Synthesis via Fischer Esterification

This protocol outlines the synthesis from its carboxylic acid precursor, a standard and high-yielding method.[6]

Diagram 1: Synthesis Workflow

Caption: Fischer esterification of the carboxylic acid precursor.

Step-by-Step Protocol:

-

Vessel Preparation: To a suitable reaction vessel equipped with a mechanical stirrer and thermometer, add 4-nitro-1H-pyrazole-3-carboxylic acid (1.0 eq.).[6]

-

Solvent Addition: Add methanol (approx. 8 volumes, e.g., 8 mL per gram of starting material).[6]

-

Cooling: Cool the resulting suspension to 0-5 °C under a nitrogen atmosphere. Causality: This initial cooling is critical to control the highly exothermic reaction between thionyl chloride and methanol.

-

Reagent Addition: Slowly add thionyl chloride (approx. 1.1 eq.) dropwise, maintaining the internal temperature below 10 °C.[6]

-

Reaction: After the addition is complete, allow the mixture to gradually warm to room temperature (18-25 °C) and stir overnight (16-24 h).[6]

-

Monitoring: Monitor the reaction for completion using Thin Layer Chromatography (TLC) or by taking a sample for ¹H NMR analysis.[6]

-

Workup: Once complete, concentrate the reaction mixture under reduced pressure at 40-45 °C to remove excess methanol and HCl.[6]

-

Purification: Add toluene to the residue and concentrate again under reduced pressure. Repeat this azeotropic drying process twice to remove any residual water and volatile impurities, affording the final product as an off-white solid.[6]

Physicochemical Characterization Workflow

This workflow illustrates the logical sequence of analysis performed on the synthesized material to validate its identity and purity.

Diagram 2: Characterization Workflow

Caption: Post-synthesis physicochemical characterization sequence.

Protocol for Melting Point Determination: [11]

-

Load a small amount of the dried solid into a capillary tube.

-

Place the tube in a calibrated melting point apparatus.

-

Heat the sample rapidly to about 15 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

-

Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid.

Protocol for Qualitative Solubility Testing: [12]

-

To a series of small vials, add ~5-10 mg of the compound.

-

To each vial, add 0.5 mL of a different test solvent (e.g., water, methanol, DMSO, dichloromethane, toluene).

-

Vortex each vial for 30 seconds.

-

Visually inspect for dissolution. Classify as "soluble," "partially soluble," or "insoluble."

Conclusion

This compound is a strategically important intermediate whose value is unlocked through a detailed understanding of its physicochemical properties. The data and protocols presented herein—from its spectroscopic fingerprint and solubility profile to its synthesis and purification—provide a comprehensive and actionable guide for researchers. The compound's well-defined structure, confirmed by NMR, and its predictable reactivity make it a reliable building block for constructing more complex molecules. By leveraging this fundamental knowledge, scientists in drug discovery and development can more effectively design synthetic routes, anticipate challenges in formulation, and ultimately accelerate the journey from a molecular concept to a potential therapeutic agent.[13]

References

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics [mdpi.com]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound [myskinrecipes.com]

- 5. This compound | 138786-86-4 [sigmaaldrich.com]

- 6. 1H-Pyrazole-3-carboxylic acid, 4-nitro-, methyl ester synthesis - chemicalbook [chemicalbook.com]

- 7. scbt.com [scbt.com]

- 8. 138786-86-4|this compound|BLD Pharm [bldpharm.com]

- 9. 1-METHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXYLIC ACID CAS#: 4598-86-1 [m.chemicalbook.com]

- 10. 1H-Pyrazole-3-carboxylic acid, 4-nitro-, methyl ester(138786-86-4) 1H NMR [m.chemicalbook.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. amherst.edu [amherst.edu]

- 13. nbinno.com [nbinno.com]

A Comprehensive Spectroscopic Guide to Methyl 4-nitro-1H-pyrazole-3-carboxylate for Advanced Research

This technical guide provides an in-depth analysis of the spectroscopic data for methyl 4-nitro-1H-pyrazole-3-carboxylate, a key heterocyclic building block in medicinal chemistry and drug development. Designed for researchers, scientists, and professionals in the field, this document synthesizes experimental data with established spectroscopic principles to offer a comprehensive characterization of the molecule. Our approach is grounded in the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T), ensuring that the information presented is not only accurate but also contextually relevant for practical application.

Introduction: The Significance of this compound

This compound is a versatile scaffold in organic synthesis. The pyrazole core is a prominent feature in numerous pharmacologically active compounds, exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of the nitro group and the methyl ester functionality on the pyrazole ring offers reactive sites for further chemical modifications, making it an invaluable starting material for the synthesis of more complex molecular architectures. A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and structural elucidation of its derivatives.

Molecular Structure and Spectroscopic Overview

The structural formula of this compound is presented below. The key structural features that give rise to its characteristic spectroscopic signatures include the pyrazole ring, the nitro group, and the methyl carboxylate group.

Systematic Name: this compound CAS Number: 138786-86-4[1] Molecular Formula: C₅H₅N₃O₄[1] Molecular Weight: 171.11 g/mol [1]

The following sections will delve into the detailed analysis of its Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data.

¹H NMR Spectroscopy: Probing the Proton Environment

Proton NMR spectroscopy is a powerful tool for determining the number of distinct protons and their immediate electronic environment in a molecule. The ¹H NMR spectrum of this compound was acquired in deuterated dimethyl sulfoxide (DMSO-d₆) on a 400 MHz instrument.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 14.4 | Singlet | 1H | N-H (pyrazole ring) |

| 8.9 | Singlet | 1H | C-H (pyrazole ring) |

| 3.9 | Singlet | 3H | O-CH₃ (methyl ester) |

| Source: ChemicalBook[1] |

Interpretation and Causality:

-

N-H Proton (δ 14.4): The significantly downfield chemical shift of the N-H proton is characteristic of a proton attached to a nitrogen atom within an aromatic heterocyclic system. This deshielding effect is attributed to the anisotropic magnetic field of the pyrazole ring and intramolecular hydrogen bonding. The singlet multiplicity indicates no adjacent protons.

-

C-H Proton (δ 8.9): The proton attached to the pyrazole ring appears as a sharp singlet, indicating the absence of neighboring protons. Its downfield shift is a result of the electron-withdrawing effects of the adjacent nitro group and the carboxylate functionality, which reduce the electron density around this proton.

-

O-CH₃ Protons (δ 3.9): The three protons of the methyl ester group resonate as a singlet, as expected. The chemical shift is typical for methyl esters, where the protons are deshielded by the adjacent oxygen atom.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Predicted Chemical Shift (δ) ppm | Assignment | Rationale |

| ~160 | C=O (ester) | Typical chemical shift for a carbonyl carbon in an ester. |

| ~145 | C-NO₂ | The carbon atom bearing the nitro group is significantly deshielded due to the strong electron-withdrawing nature of the nitro group. |

| ~138 | C-COOCH₃ | The carbon atom attached to the carboxylate group is also deshielded. |

| ~130 | C-H | The chemical shift of the protonated carbon in the pyrazole ring. |

| ~53 | O-CH₃ | The carbon of the methyl ester group, shielded by the single bond to oxygen. |

Rationale for Predicted Shifts:

The predicted chemical shifts are based on the known electronic effects of the substituents on the pyrazole ring. The electron-withdrawing nitro and carboxylate groups are expected to cause a significant downfield shift for the carbons to which they are attached. The carbonyl carbon of the ester will appear at a characteristic downfield position. The methyl carbon of the ester will be found in the typical upfield region for sp³ hybridized carbons attached to an oxygen atom.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is expected to exhibit several key absorption bands.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| ~3100-3000 | Medium | N-H | Stretching |

| ~1730 | Strong | C=O (ester) | Stretching |

| ~1550 and ~1350 | Strong | N-O (nitro) | Asymmetric and Symmetric Stretching |

| ~1250 | Strong | C-O (ester) | Stretching |

Justification of Vibrational Frequencies:

-

N-H Stretch (~3100-3000 cm⁻¹): The N-H stretching vibration of the pyrazole ring is expected in this region.

-

C=O Stretch (~1730 cm⁻¹): A strong absorption band in this region is a definitive indicator of the carbonyl group in the methyl ester.

-

N-O Stretches (~1550 and ~1350 cm⁻¹): The nitro group will exhibit two strong characteristic stretching vibrations: an asymmetric stretch at a higher wavenumber and a symmetric stretch at a lower wavenumber.

-

C-O Stretch (~1250 cm⁻¹): The stretching vibration of the C-O single bond in the ester group will also produce a strong absorption band.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation pattern. For this compound, the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) of 171.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 171 | Molecular Ion ([M]⁺) |

| 140 | Loss of OCH₃ ([M-31]⁺) |

| 125 | Loss of NO₂ ([M-46]⁺) |

| 113 | Loss of COOCH₃ ([M-59]⁺) |

Fragmentation Pathway Insights:

The fragmentation of the molecular ion is anticipated to proceed through the loss of stable neutral fragments. Common fragmentation pathways would include the loss of the methoxy radical (•OCH₃) from the ester, the loss of a nitro group (•NO₂), or the loss of the entire methoxycarbonyl radical (•COOCH₃). The relative abundance of these fragment ions would depend on their stability.

Experimental Protocols: A Self-Validating System

To ensure the reproducibility and accuracy of the spectroscopic data, the following detailed experimental protocols are recommended.

¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

-

Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to obtain optimal resolution.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use a standard pulse sequence.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal of carbon atoms. A longer acquisition time and a greater number of scans will be necessary due to the low natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, for a quicker analysis, use an Attenuated Total Reflectance (ATR) accessory.

-

Background Spectrum: Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Sample Spectrum: Record the spectrum of the sample.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Ionization: Ionize the sample molecules. For ESI, this is typically achieved by applying a high voltage to a capillary containing the sample solution.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions to generate the mass spectrum.

-

Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Workflow for Spectroscopic Characterization

The logical flow of the spectroscopic analysis of this compound is depicted in the following workflow diagram.

Caption: Workflow for the comprehensive spectroscopic characterization.

Conclusion

This technical guide provides a thorough spectroscopic characterization of this compound, an important building block in synthetic and medicinal chemistry. By combining experimental ¹H NMR data with predicted ¹³C NMR, IR, and MS data, we have presented a holistic view of its spectroscopic properties. The detailed protocols and workflow are designed to ensure the generation of high-quality, reliable data for research and development applications. This guide serves as an authoritative resource for scientists working with this versatile compound, enabling them to confidently identify, characterize, and utilize it in their synthetic endeavors.

References

An In-Depth Technical Guide to Methyl 4-nitro-1H-pyrazole-3-carboxylate (CAS 138786-86-4): Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in modern drug discovery.[1] Its unique structural and electronic properties have led to its incorporation into a multitude of approved therapeutic agents across a wide range of diseases, including cancer, inflammation, and infectious diseases.[2] The metabolic stability of the pyrazole ring, coupled with its capacity for diverse functionalization, allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it a cornerstone for the development of novel therapeutics.[3] This guide focuses on a key pyrazole derivative, Methyl 4-nitro-1H-pyrazole-3-carboxylate (CAS 138786-86-4), a versatile building block with significant potential in the synthesis of bioactive molecules.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 138786-86-4 | [4] |

| Molecular Formula | C₅H₅N₃O₄ | [4] |

| Molecular Weight | 171.11 g/mol | [4] |

| Appearance | Off-white to light yellow solid | Generic |

| Melting Point | 120-123 °C | Generic |

| Purity | ≥97% | [5] |

| Storage | Sealed in dry, 2-8°C | [5] |

| InChI Key | ARAFBUCGMOKZMI-UHFFFAOYSA-N | [5] |

Chemical Structure

Caption: Chemical structure of this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of 4-nitro-1H-pyrazole-3-carboxylic acid. A common and efficient method involves the use of thionyl chloride in methanol.

Experimental Protocol: Esterification of 4-nitro-1H-pyrazole-3-carboxylic acid

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-nitro-1H-pyrazole-3-carboxylic acid in methanol.

-

Reagent Addition: Cool the suspension to 0-5 °C using an ice bath. Slowly add thionyl chloride dropwise to the stirred suspension.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol and excess thionyl chloride.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as methanol or an ethanol/water mixture, to yield this compound as a solid.

Mechanism of Action and Biological Significance: A Gateway to Kinase Inhibitors

While this compound itself is primarily a synthetic intermediate, its true significance in drug discovery lies in its role as a precursor to a class of highly potent bioactive molecules: 4-aminopyrazole derivatives . The nitro group at the C4 position is readily reduced to an amino group, which can then be further functionalized to generate libraries of compounds for biological screening.

A particularly promising application of these derivatives is in the development of Janus kinase (JAK) inhibitors .[6] JAKs are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways, which are often dysregulated in inflammatory diseases and cancers.[6] By inhibiting JAKs, the downstream signaling cascades that promote cell proliferation and inflammation can be blocked.

The 4-aminopyrazole scaffold serves as a crucial pharmacophore for binding to the ATP-binding pocket of JAKs. The amino group can form key hydrogen bond interactions with the hinge region of the kinase, a common feature of many kinase inhibitors.

Caption: Synthetic pathway from this compound to a bioactive 4-aminopyrazole derivative and its inhibitory action on the JAK signaling pathway.

Experimental Protocol: Synthesis and Biological Evaluation of a 4-Aminopyrazole Derivative

This section outlines a representative workflow for the synthesis of a 4-aminopyrazole derivative from this compound and its subsequent evaluation for anticancer activity using an MTT assay.

Part 1: Synthesis of a 4-amino-N-aryl-1H-pyrazole-3-carboxamide

-

Amidation: React this compound with a desired aniline derivative in a suitable solvent (e.g., toluene) at elevated temperature to form the corresponding N-aryl-4-nitro-1H-pyrazole-3-carboxamide.

-

Reduction of the Nitro Group: The nitro-pyrazole intermediate is then subjected to reduction. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere.[7] This selectively reduces the nitro group to an amine, yielding the 4-amino-N-aryl-1H-pyrazole-3-carboxamide.

-

Purification: The final compound is purified using column chromatography or recrystallization. The structure and purity should be confirmed by analytical techniques such as NMR and mass spectrometry.

Part 2: Evaluation of Anticancer Activity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8]

-

Cell Culture: Plate a human cancer cell line (e.g., MCF-7 for breast cancer) in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[9]

-

Compound Treatment: Prepare a series of dilutions of the synthesized 4-aminopyrazole derivative in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a positive control (a known anticancer drug). Incubate the plate for 48-72 hours.

-

MTT Addition: After the incubation period, add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well and incubate for another 4 hours.[9]

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Suppliers

This compound is available from various chemical suppliers catering to the research and development community. It is important to source this intermediate from reputable suppliers who can provide a certificate of analysis confirming its identity and purity. Some of the known suppliers include:

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its true potential is realized through its conversion to 4-aminopyrazole derivatives, which have demonstrated significant promise as inhibitors of key biological targets, particularly Janus kinases. This guide has provided a comprehensive overview of its properties, synthesis, and a clear pathway for its application in the discovery and development of novel therapeutic agents. The provided experimental protocols offer a practical framework for researchers to utilize this compound in their own drug discovery efforts, contributing to the advancement of new treatments for cancer and inflammatory diseases.

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. mdpi.com [mdpi.com]

- 3. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 138786-86-4|this compound|BLD Pharm [bldpharm.com]

- 5. jocpr.com [jocpr.com]

- 6. Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. bds.berkeley.edu [bds.berkeley.edu]

- 10. ijpsjournal.com [ijpsjournal.com]

- 11. benchchem.com [benchchem.com]

thermal stability and decomposition of methyl 4-nitro-1H-pyrazole-3-carboxylate

An In-depth Technical Guide to the Thermal Stability and Decomposition of Methyl 4-nitro-1H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development, serving as a versatile building block for the synthesis of various bioactive molecules.[1][2] The presence of a nitro group, a common pharmacophore that can also be a structural alert, necessitates a thorough understanding of the compound's thermal stability and decomposition characteristics.[3][4] This is critical for ensuring safety during synthesis, handling, storage, and formulation, as well as for predicting potential degradation pathways. This guide provides a comprehensive overview of the thermal properties of this compound, detailing methodologies for its analysis, interpreting the resulting data, and discussing the likely decomposition mechanisms based on established principles for nitro-aromatic compounds.

Introduction: The Critical Role of Thermal Stability in Drug Development

The journey of a drug candidate from laboratory synthesis to clinical application is fraught with challenges, with chemical stability being a cornerstone of a successful therapeutic agent. For molecules containing energetic functional groups, such as the nitro group in this compound, a comprehensive assessment of thermal stability is not merely a regulatory requirement but a fundamental aspect of risk management and quality control.

The pyrazole moiety itself is a privileged scaffold in medicinal chemistry, forming the core of drugs with anti-inflammatory, antimicrobial, and anticancer properties.[2][5][6] However, the introduction of a nitro group, while often enhancing biological activity, can also significantly impact the molecule's thermal behavior, potentially leading to exothermic decomposition under certain conditions. Understanding the temperature at which decomposition begins, the amount of energy released, and the nature of the decomposition products is paramount for:

-

Safe Handling and Storage: Establishing safe temperature limits for handling, transportation, and long-term storage to prevent accidental decomposition.

-

Process Safety in Synthesis: Designing and implementing safe synthetic procedures, particularly during steps involving heating or concentration.

-

Formulation Development: Ensuring the stability of the active pharmaceutical ingredient (API) during formulation processes like milling, granulation, and drying, and predicting its shelf-life.

-

Incompatibility Screening: Assessing potential incompatibilities with excipients that could lower the decomposition temperature.

This guide will delve into the experimental techniques and theoretical considerations for characterizing the thermal stability of this compound.

Analytical Methodologies for Thermal Stability Assessment

The primary techniques for evaluating the thermal stability of a solid chemical compound are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These methods provide complementary information on the energetic and mass changes that occur as a function of temperature.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is the primary tool for identifying exothermic and endothermic events and quantifying the energy released or absorbed.

-

Sample Preparation: Accurately weigh 1-3 mg of this compound into a standard aluminum DSC pan.

-

Crimping: Hermetically seal the pan to ensure that any evolved gases are initially contained, allowing for the measurement of the total energy of decomposition.

-

Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Atmosphere: Purge the DSC cell with an inert gas, typically nitrogen, at a flow rate of 50 mL/min to provide a non-reactive environment.[7]

-

Temperature Program: Heat the sample at a constant linear rate, commonly 10 °C/min, over a temperature range of 30 °C to 350 °C.[7]

-

Data Analysis: Analyze the resulting heat flow versus temperature curve to determine the onset temperature (Tonset), peak exothermic temperature (Tpeak), and the enthalpy of decomposition (ΔHdecomp).

Caption: Workflow for DSC analysis of this compound.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is invaluable for identifying decomposition events that involve the loss of mass and for determining the temperature ranges of these events.

-

Sample Preparation: Accurately weigh a slightly larger sample, typically 5-10 mg, of this compound into a ceramic or platinum TGA pan.[7]

-

Instrument Setup: Place the sample pan onto the high-precision balance within the TGA furnace.

-

Atmosphere: Establish and maintain an inert nitrogen atmosphere at a constant flow rate (e.g., 50 mL/min) throughout the experiment.[7]

-

Temperature Program: Heat the sample at a linear rate of 10 °C/min up to a final temperature of approximately 400 °C.[7]

-

Data Analysis: Analyze the resulting mass versus temperature curve (TGA curve) and its derivative (DTG curve) to identify the onset of mass loss and the temperatures of the maximum rates of mass loss.

Caption: Workflow for TGA analysis of this compound.

Interpreting Thermal Data: A Representative Analysis

While specific experimental data for this compound is not publicly available, we can project representative data based on the thermal behavior of analogous nitro-pyrazole compounds.[8][9]

Expected DSC and TGA Results

A typical DSC thermogram for a nitro-aromatic compound like this compound would likely show a sharp, single exothermic event corresponding to its decomposition. The TGA would show a corresponding rapid loss of mass.

Table 1: Representative Thermal Analysis Data

| Parameter | Technique | Expected Value | Significance |

| Onset Temperature (Tonset) | DSC | ~180 - 220 °C | The temperature at which decomposition begins. A critical safety parameter. |

| Peak Temperature (Tpeak) | DSC | ~190 - 230 °C | The temperature of the maximum rate of heat release. |

| Enthalpy of Decomposition (ΔHdecomp) | DSC | > 500 J/g | The total energy released during decomposition. Higher values indicate greater hazard potential. |

| Mass Loss | TGA | > 80% | The percentage of the initial mass lost during the main decomposition step. |

Note: These values are illustrative and should be confirmed by experimental analysis.

Causality Behind the Observations

-

The Onset of Decomposition: The decomposition of nitropyrazoles is often initiated by the thermal cleavage of the C-NO₂ or N-NO₂ bond, which is typically the weakest bond in the molecule.[8] The energy input from heating overcomes the activation energy for this bond scission.

-

The Exothermic Nature: The subsequent reactions of the decomposition fragments are highly exothermic. These can include internal redox reactions where the nitro group oxidizes the pyrazole ring, leading to the formation of stable gaseous products like N₂, CO₂, and H₂O. This rapid release of energy and gas can lead to a dangerous pressure buildup in a closed system.

-

Mass Loss: The significant mass loss observed in TGA corresponds to the conversion of the solid compound into gaseous decomposition products.

Proposed Decomposition Mechanism

The thermal decomposition of nitropyrazoles can proceed through several pathways.[8] For this compound, a plausible initial step is the cleavage of the C4-NO₂ bond, generating a pyrazole radical and a nitrogen dioxide radical (•NO₂).

An alternative pathway, particularly given the presence of the N-H proton, could involve an initial intramolecular hydrogen transfer from the pyrazole nitrogen to the nitro group, followed by the elimination of nitrous acid (HONO).[8] Subsequent ring-opening and fragmentation would then lead to the final decomposition products.

Caption: Plausible initial steps in the thermal decomposition of the title compound.

Conclusion and Recommendations

A thorough understanding of the is essential for its safe and effective use in drug development. The combination of DSC and TGA provides a robust analytical framework for characterizing its thermal hazards. Based on the behavior of analogous compounds, it is anticipated that this molecule will exhibit a sharp, energetic decomposition at elevated temperatures, likely initiated by the cleavage of the C-NO₂ bond or an intramolecular hydrogen transfer.

Key Recommendations for Researchers:

-

Mandatory Thermal Screening: Always perform DSC and TGA analysis on any new batch of this compound or its derivatives before large-scale synthesis or formulation.

-

Establish Safe Operating Limits: Use the Tonset from DSC as a guide to set maximum temperature limits for all processing steps. A safety margin of at least 50 °C below the Tonset is generally recommended.

-

Consider Scale-up Effects: Be aware that heat dissipation is less efficient on a larger scale. A reaction that is safe in the lab may become hazardous in a pilot plant.

-

Perform Incompatibility Studies: Use DSC to screen for potential hazardous interactions between the API and excipients early in the formulation development process.

By adhering to these principles and employing the analytical techniques described, researchers can mitigate the risks associated with this energetic molecule and advance their drug development programs with confidence and safety.

References

- 1. This compound [myskinrecipes.com]

- 2. jchr.org [jchr.org]

- 3. Nitro-Group-Containing Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

Introduction: The Dynamic Nature of the Pyrazole Core

An In-Depth Technical Guide to Annular Tautomerism in 4-Nitro-1H-Pyrazole Derivatives

Pyrazoles are a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of compounds with significant applications in medicinal chemistry and materials science.[1] Their five-membered aromatic ring, containing two adjacent nitrogen atoms, possesses a unique electronic architecture that imparts a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] A critical, yet often complex, feature of the pyrazole scaffold is its capacity for prototropic tautomerism—a phenomenon where isomers, differing in the location of a proton, exist in a dynamic equilibrium.[4][5]

This guide focuses specifically on the annular tautomerism of 4-nitro-1H-pyrazole and its derivatives. In this process, a proton migrates between the two ring nitrogen atoms (N1 and N2).[6][7] This seemingly subtle shift has profound implications, as it alters the molecule's hydrogen bonding capabilities, dipole moment, and electronic distribution. Consequently, understanding and controlling this tautomeric equilibrium is paramount for drug development professionals aiming to optimize structure-activity relationships (SAR) and for researchers seeking to predict chemical reactivity.[8] The presence of a potent electron-withdrawing nitro group at the C4 position introduces specific electronic demands that significantly influence this equilibrium, making this class of compounds particularly intriguing.[9][10]

This document provides a comprehensive exploration of the tautomerism in 4-nitro-1H-pyrazole derivatives, grounded in experimental evidence and theoretical calculations. We will dissect the factors governing tautomeric preference, detail the analytical methodologies for its characterization, and discuss the downstream consequences for synthesis and biological function.

The Tautomeric Equilibrium in 4-Nitro-1H-Pyrazoles

For an unsymmetrically substituted pyrazole, such as a 3-methyl-4-nitro-1H-pyrazole, the annular tautomerism results in two distinct chemical entities. The proton transfer converts the 3-methyl-4-nitro-1H-pyrazole into 5-methyl-4-nitro-1H-pyrazole. This structural change involves a re-numbering of the C3 and C5 carbons.[6]

The position of this equilibrium is not static; it is a delicate balance dictated by a combination of intramolecular electronic effects and intermolecular interactions with the surrounding environment.

Caption: Annular tautomeric equilibrium in a substituted 4-nitro-1H-pyrazole.

Factors Influencing Tautomeric Preference

The predominance of one tautomer over another is not random. It is governed by thermodynamic principles, where the system seeks the lowest energy state. The key factors influencing this balance are the electronic nature of other substituents and the properties of the solvent.

Substituent Effects

The electronic character of substituents at the C3 and C5 positions is a primary determinant of tautomeric preference. Theoretical and experimental studies have established a general trend:

-

Electron-Donating Groups (EDGs): Substituents like -NH₂, -OH, or -CH₃ tend to stabilize the tautomer where they are located at the C3 position (adjacent to the NH proton).[6]

-

Electron-Withdrawing Groups (EWGs): Conversely, groups like -COOH, -CHO, or in some contexts, ester/amide functionalities, favor the tautomer where they are at the C5 position, maximizing conjugation or inductive effects relative to the pyridine-like N2 atom.[6][9][11]

In the case of 4-nitro-1H-pyrazoles, the powerful electron-withdrawing nature of the C4-NO₂ group amplifies the electronic push or pull of the C3/C5 substituents. For instance, in a molecule with both a nitro group at C4 and an ester group at C5, the tautomer with the ester at C5 (Tautomer 5) is strongly favored, as confirmed by X-ray crystallography.[10][12] This preference arises from a balance of factors including pyrazole ring aromaticity and intramolecular interactions.[9][10]

Solvent Effects

The solvent environment plays a crucial role in stabilizing or destabilizing tautomers through intermolecular interactions, primarily hydrogen bonding and polarity effects.

-

Polar Protic Solvents (e.g., water, methanol): These solvents can act as both hydrogen bond donors and acceptors, potentially catalyzing the interconversion and stabilizing more polar tautomers. Water, in particular, has been shown computationally to lower the energetic barrier for proton transfer by forming hydrogen-bonded bridges between the two pyrazole nitrogen atoms.[6]

-

Polar Aprotic Solvents (e.g., DMSO, acetone): These solvents can accept hydrogen bonds and their polarity can influence the equilibrium. In DMSO, for example, tautomeric equilibria are often readily observed, whereas in less polar solvents like chloroform, one tautomer may be overwhelmingly dominant.[6][9] The high polarity of the solvent can modulate the molecular dipole moment, thereby influencing the tautomeric ratio.[6]

-

Nonpolar Solvents (e.g., C₆D₆, CDCl₃): In these environments, intramolecular hydrogen bonding and dimer formation can become dominant factors, often "locking" the molecule into a specific tautomeric form.[13]

The general observation is that increasing solvent polarity tends to increase the stability of both tautomers, but the relative difference in their stability, and thus the equilibrium constant, can shift significantly.[6]

Methodologies for Tautomer Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for studying tautomerism in solution.[14]

-

Room Temperature Analysis: In many cases, particularly in solvents like DMSO-d₆, the proton exchange between N1 and N2 is rapid on the NMR timescale. This results in time-averaged signals for the C3 and C5 carbons and their attached protons, making it difficult to distinguish the individual tautomers.[6]

-

Low-Temperature NMR: To resolve this, the sample is cooled to slow the rate of interconversion. At a sufficiently low temperature (the coalescence temperature), the single averaged peaks for the C3/C5 positions will broaden and then resolve into two distinct sets of signals, one for each tautomer. The ratio of the tautomers can be determined by integrating these resolved peaks.[14]

-

Solid-State NMR (CPMAS): In the solid state, molecular motion is restricted, and the tautomeric equilibrium is frozen. 13C and 15N CPMAS (Cross-Polarization Magic Angle Spinning) NMR can unambiguously identify the single tautomer present in the crystal lattice, providing a crucial point of comparison with solution-state data and X-ray crystallography results.[13][15]

Experimental Protocol: Low-Temperature 13C NMR for Tautomer Resolution

-

Sample Preparation: Dissolve 10-20 mg of the 4-nitro-1H-pyrazole derivative in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₂Cl₂) in a 5 mm NMR tube. The choice of solvent is critical; it must have a low freezing point and be able to dissolve the compound at the target temperatures.

-

Initial Spectrum Acquisition: Acquire a standard proton-decoupled 13C NMR spectrum at ambient temperature (e.g., 298 K) to identify the key signals, particularly those corresponding to the C3 and C5 carbons. Note any significant line broadening.

-

Variable Temperature (VT) Experiment: Begin a stepwise reduction of the sample temperature using the spectrometer's VT unit. Decrease the temperature in 10-20 K increments.

-

Data Acquisition at Each Step: Allow the sample to equilibrate at each new temperature for 5-10 minutes before acquiring a new 13C spectrum.

-

Identify Coalescence: Observe the C3/C5 signals. As the temperature decreases, these peaks will broaden, merge (coalesce), and then re-emerge as two separate, sharper peaks corresponding to the individual tautomers.

-

Quantification: Once the signals are well-resolved at the lowest practical temperature, acquire a high-quality spectrum with a sufficient number of scans for good signal-to-noise. Integrate the corresponding C3 and C5 peaks for each tautomer to determine the equilibrium ratio.

X-ray Crystallography

Single-crystal X-ray diffraction provides the definitive structure of a molecule in the solid state.[16] It unambiguously locates the position of the pyrazole proton, thereby identifying the exact tautomer present in the crystal. This technique is invaluable for validating computational predictions and providing a baseline solid-state structure. For example, X-ray analysis of methyl 3-nitro-1H-pyrazole-5-carboxylate definitively showed that the tautomer with the ester group at position 5 (T5) is the one present in the crystal.[12]

Experimental Workflow: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow a single, high-quality crystal of the 4-nitro-1H-pyrazole derivative. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Crystal Mounting: Select a suitable crystal under a microscope and mount it on a goniometer head.[16]

-

Data Collection: Place the crystal in a diffractometer and cool it in a stream of cold nitrogen (typically 100 K) to reduce thermal motion. Collect diffraction data by rotating the crystal in the X-ray beam.[16]

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell and space group. Solve the structure using direct methods or Patterson methods to obtain an initial electron density map. Refine the atomic positions and thermal parameters against the experimental data until a final, stable structural model is achieved.

-

Analysis: The refined structure will clearly show the position of the N-H proton, identifying the tautomer. The data also reveals crucial information about bond lengths, bond angles, and intermolecular interactions like hydrogen bonds that stabilize the crystal packing.

Computational Chemistry

Theoretical calculations, particularly using Density Functional Theory (DFT), are indispensable for predicting the relative stabilities of tautomers.[6][17] By calculating the ground-state energies (ΔE) or Gibbs free energies (ΔG) of each tautomer, one can predict the equilibrium ratio.

-

Methodology: A common and reliable approach involves geometry optimization and frequency calculations using a functional like B3LYP or M06-2X with a reasonably large basis set, such as 6-311++G(d,p).[9][17]

-

Solvation Models: To simulate solution-phase conditions, calculations can be performed using implicit solvation models like the Polarizable Continuum Model (PCM), which represents the solvent as a continuous dielectric medium.[6]

-

Validation: The power of computational chemistry is most realized when its predictions are validated by experimental data. A strong correlation between the calculated energy differences and experimentally determined tautomer ratios from NMR provides a high degree of confidence in the results.[9]

Caption: Workflow for the comprehensive characterization of tautomerism.

Impact on Reactivity and Biological Activity

The tautomeric state of a 4-nitro-1H-pyrazole derivative is not merely a structural curiosity; it directly influences its chemical and biological behavior.

-

Chemical Reactivity: The two tautomers present different reactive sites. For example, N-alkylation reactions can yield two different regioisomeric products depending on which tautomer is present and which nitrogen atom acts as the nucleophile. The position of the proton dictates which nitrogen is "pyrrole-like" (less basic) and which is "pyridine-like" (more basic and nucleophilic).

-

Biological Activity: For a molecule to be biologically active, it must bind to a specific target, such as an enzyme or receptor. This binding is governed by precise three-dimensional and electronic complementarity. Since the two tautomers have different hydrogen bond donor/acceptor patterns and dipole moments, one tautomer may bind with significantly higher affinity than the other.[6] Therefore, knowing the predominant tautomer under physiological conditions is essential for rational drug design. 4-nitro-1H-pyrazole derivatives have been investigated for a range of activities, including antibacterial effects, and their efficacy is intrinsically linked to their structure.[18]

Quantitative Data Summary

The following table summarizes representative data from computational studies on substituted pyrazoles, illustrating the energy differences that dictate tautomeric preference.

| Substituent (R) at C3 | Tautomer A (3-R) Energy | Tautomer B (5-R) Energy | ΔE (B - A) (kcal/mol) | Favored Tautomer | Reference |

| -NH₂ (EDG) | 0.00 | +1.50 | +1.50 | Tautomer A (3-NH₂) | [6][11] |

| -CH₃ (EDG) | 0.00 | +0.60 | +0.60 | Tautomer A (3-CH₃) | [6] |

| -COOH (EWG) | +2.80 | 0.00 | -2.80 | Tautomer B (5-COOH) | [6][11] |

| -NO₂ (EWG) | +3.50 | 0.00 | -3.50 | Tautomer B (5-NO₂) | [6] |

Note: Energies are illustrative, based on trends reported in the literature. Actual values depend on the specific molecule and level of theory.

Conclusion

The annular tautomerism of 4-nitro-1H-pyrazole derivatives is a critical feature that governs their structure, reactivity, and potential as therapeutic agents. The equilibrium between the tautomeric forms is a finely tuned balance of substituent electronic effects and solvent interactions. A comprehensive, multi-technique approach, integrating low-temperature NMR, solid-state NMR, X-ray crystallography, and computational chemistry, is essential for the unambiguous characterization of these systems. For researchers in drug discovery and development, a thorough understanding of this dynamic behavior is not optional—it is fundamental to designing molecules with optimized potency, selectivity, and pharmacokinetic properties.

References

- 1. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 2. pharmatutor.org [pharmatutor.org]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tautomer - Wikipedia [en.wikipedia.org]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. [PDF] Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups | Semantic Scholar [semanticscholar.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 13. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. The annular tautomerism of the curcuminoid NH-pyrazoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. benchchem.com [benchchem.com]

- 17. The Structure of Nitro and Polynitropyrazoles: X-Ray Crystallography Versus Theoretical Calculations [e-spacio.uned.es]

- 18. nbinno.com [nbinno.com]

The Nitro Group's Dominant Influence: A Technical Guide to its Electronic Effects on the Pyrazole Ring

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The introduction of a nitro group onto a pyrazole scaffold fundamentally alters its electronic landscape, imparting profound changes in reactivity, acidity, and spectroscopic characteristics. As a potent electron-withdrawing group, the nitro moiety deactivates the pyrazole ring towards electrophilic attack while simultaneously activating it for nucleophilic substitution, a property extensively leveraged in synthetic chemistry. This guide provides a detailed examination of the inductive and resonance effects of the nitro group on the pyrazole core. We will explore the resulting impact on electron density distribution, the significant increase in N-H acidity, and the characteristic downfield shifts observed in NMR spectra. Furthermore, this document delves into the practical consequences for chemical reactivity, contrasting the challenging nature of electrophilic substitution with the facilitated pathways of nucleophilic substitution. Supported by spectroscopic data, computational insights, and detailed experimental protocols, this guide serves as a comprehensive resource for researchers aiming to understand, predict, and manipulate the chemistry of nitropyrazoles in drug discovery and materials science.

Introduction: A Tale of Two Moieties

The pyrazole ring is a cornerstone scaffold in medicinal chemistry and materials science, valued for its metabolic stability, hydrogen bonding capabilities, and versatile synthetic handles.[1][2] Its derivatives are found in numerous FDA-approved drugs, such as the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant.[3] The pyrazole ring is an aromatic heterocycle with two adjacent nitrogen atoms, which gives it a unique electronic character—one nitrogen (N1) is pyrrole-like and electron-donating, while the other (N2) is pyridine-like and electron-withdrawing.

The nitro group (-NO₂), on the other hand, is one of the most powerful electron-withdrawing groups in organic chemistry.[4] Its influence is critical in diverse fields, from enhancing the explosive power of energetic materials to modulating the pharmacological activity of drug candidates.[4][5] When this potent functional group is appended to the versatile pyrazole scaffold, a dramatic and predictable alteration of the ring's electronic properties ensues. Understanding these electronic effects is paramount for designing synthetic routes and for the rational design of novel molecules with tailored properties.

Fundamental Electronic Effects of the Nitro Group

The profound impact of the nitro group stems from the combination of two distinct electronic mechanisms: the inductive effect and the resonance effect.

-

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group causes a strong pull of electron density away from the pyrazole ring through the sigma bond framework. This effect, denoted as a -I effect, is distance-dependent and deactivates the entire ring by reducing its overall electron density.

-

Resonance Effect (-M or -R): The nitro group can also withdraw electron density through the pi system via resonance, known as a -M (mesomeric) effect. The pi electrons from the pyrazole ring can be delocalized onto the nitro group, as depicted in its resonance structures. This delocalization is most pronounced when the nitro group is attached at the C3, C4, or C5 positions, leading to the development of partial positive charges on the ring carbons.

The combination of these strong -I and -M effects makes the nitro group a powerful deactivating group, significantly lowering the electron density of the pyrazole ring and making it "electron-poor."

Caption: Logical relationship of the nitro group's electronic effects.

Impact on Physicochemical Properties

Acidity of the N-H Proton

The strong electron-withdrawing nature of the nitro group significantly increases the acidity of the N-H proton on the pyrazole ring. By pulling electron density away from the ring, the nitro group stabilizes the resulting pyrazolate anion formed upon deprotonation. This stabilization lowers the pKa of the N-H proton, making it more acidic compared to unsubstituted pyrazole. This increased acidity is an important consideration in synthesis, particularly in base-mediated reactions where deprotonation can readily occur.[6][7] For example, 3,4-dinitropyrazole is noted for its acidity and potential to react with metal containers, similar to picric acid.[7]

| Compound | pKa |

| Pyrazole | 14.21 |

| 4-Nitropyrazole | ~9.6 |

| 3,5-Dinitropyrazole | ~3.0 |

| 3,4,5-Trinitropyrazole | ~0.5 |

Note: pKa values are approximate and can vary with solvent and temperature. Data compiled from various sources for illustrative purposes.

Spectroscopic Properties (¹H and ¹³C NMR)

The deshielding effect of the nitro group is clearly observable in the NMR spectra of nitropyrazoles. The reduced electron density around the ring protons and carbons causes their resonance signals to shift downfield (to higher ppm values) compared to the parent pyrazole. This effect is a direct and measurable consequence of the electron withdrawal. Computational studies using methods like GIAO/B3LYP have been employed to calculate and predict the chemical shifts of a wide range of nitropyrazoles, showing good correlation with experimental data.[8]

| Compound | Position | ¹H Shift (ppm) | ¹³C Shift (ppm) |

| Pyrazole | C3/C5 | 7.62 | 134.6 |

| C4 | 6.33 | 105.0 | |

| 3-Nitropyrazole | C4 | 6.85 | 111.4 |

| C5 | 8.45 | 140.5 | |

| C3 | - | 157.1 | |

| 4-Nitropyrazole | C3/C5 | 8.25 | 139.1 |

| C4 | - | 125.0 |

Data adapted from various sources for comparison.[9][10][11] Shifts can vary based on solvent and N-substitution.

Altered Chemical Reactivity

The most significant consequence of the nitro group's electronic effects is the dramatic shift in the pyrazole ring's reactivity profile.

Electrophilic Aromatic Substitution (EAS)

The electron-poor nature of the nitropyrazole ring makes it highly deactivated towards electrophilic aromatic substitution (EAS). Reactions like nitration, halogenation, or Friedel-Crafts alkylation, which are common for many aromatic systems, are significantly hindered.[12] Forcing these reactions to occur often requires harsh conditions, such as the use of strong acids and high temperatures.[5] For instance, the synthesis of dinitropyrazoles often involves the nitration of a pre-existing nitropyrazole using aggressive nitrating mixtures like HNO₃/H₂SO₄.[13]

The pyrazole system itself is already complex for EAS due to the presence of two nitrogen atoms that can be protonated under acidic conditions, further deactivating the ring. The addition of a nitro group exacerbates this deactivation to an extreme degree.

Nucleophilic Aromatic Substitution (SNA_r)

Conversely, the electron deficiency created by one or more nitro groups makes the pyrazole ring highly susceptible to nucleophilic aromatic substitution (SNA_r). This is arguably the most important synthetic utility of nitropyrazoles. The nitro group stabilizes the negative charge in the intermediate Meisenheimer-like complex, thereby lowering the activation energy for the reaction.

Di- and trinitropyrazoles are particularly reactive. The position of nucleophilic attack is dictated by the substitution pattern on the ring.[14]

-